molecular formula C11H14ClNO2 B2578209 2-chloro-N-(2-isopropoxyphenyl)acetamide CAS No. 81949-35-1

2-chloro-N-(2-isopropoxyphenyl)acetamide

Cat. No.: B2578209
CAS No.: 81949-35-1
M. Wt: 227.69
InChI Key: GCNFIJHPEXCZRF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-isopropoxyphenyl)acetamide (CAS: 81949-35-1) is a chloroacetamide derivative with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . Its structure comprises a chloroacetamide backbone substituted with an isopropoxy group at the ortho position of the phenyl ring. This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of biologically active molecules. Its isopropoxy group contributes to unique steric and electronic properties, distinguishing it from other chloroacetamides.

Properties

IUPAC Name

2-chloro-N-(2-propan-2-yloxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(2)15-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFIJHPEXCZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-isopropoxyphenyl)acetamide typically involves the acylation of 2-isopropoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature between 0°C to 5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-isopropoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-isopropoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Analogous Chloroacetamides

Physicochemical Properties

Substituents significantly influence solubility, melting points, and crystallinity:

  • 2-Chloro-N-(3-methylphenyl)acetamide () forms intermolecular N–H⋯O hydrogen bonds, resulting in a higher melting point (183.63 g/mol) and stable crystal packing.
  • 2-Chloro-N-(4-fluorophenyl)acetamide () exhibits intramolecular C–H⋯O interactions, enhancing solubility in polar solvents.

Environmental and Toxicological Considerations

  • Structural Prioritization : and highlight that substituents like hydroxymethyl or nitro groups increase environmental persistence. The isopropoxy group may reduce bioaccumulation compared to chlorinated analogs (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) .
  • Toxicity : N-(substituted phenyl)chloroacetamides with electron-withdrawing groups (e.g., nitro) exhibit higher cytotoxicity. The isopropoxy group’s electron-donating nature likely mitigates toxicity .

Biological Activity

2-Chloro-N-(2-isopropoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and an isopropoxy substituent on a phenyl ring, which may influence its reactivity and interaction with biological targets. The presence of the chloro atom is believed to enhance its biological activity by stabilizing interactions with target enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Klebsiella pneumoniae, where the compound demonstrated a minimum inhibitory concentration (MIC) that indicates strong antibacterial activity. The chloro group is thought to play a crucial role in enhancing this effect by stabilizing the molecule at the target enzyme's active site, promoting bacterial cell lysis .

Table 1: Antimicrobial Activity Data

Compound NameTarget OrganismMIC (µg/mL)Mechanism of Action
This compoundKlebsiella pneumoniaeXInhibition of penicillin-binding proteins
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeYCell lysis via enzyme interaction

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, the compound's interaction with specific kinases has been noted to alter signaling pathways critical for cancer cell proliferation .

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compoundHepG2AInduction of apoptosis
Similar Compound XMDA-MB-231BInhibition of cell proliferation

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This compound is believed to inhibit certain enzymes involved in critical biochemical pathways, leading to the observed antimicrobial and anticancer effects. For example, it may interact with penicillin-binding proteins in bacteria and modulate kinase activity in cancer cells.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

  • Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively reduced colony-forming units (CFUs) of Klebsiella pneumoniae over time, indicating its bactericidal properties.
  • Anticancer Potential : Research involving HepG2 liver cancer cells showed that treatment with this compound resulted in significant cell death compared to control groups, supporting its potential as an anticancer agent.

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